molecular formula C11H12FNO3 B12345713 Ac-D-Phe(3-F)-OH

Ac-D-Phe(3-F)-OH

Cat. No.: B12345713
M. Wt: 225.22 g/mol
InChI Key: LKXNJLVPYPXTDY-SNVBAGLBSA-N
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Description

Ac-D-Phe(3-F)-OH, also known as N-acetyl-D-3-fluorophenylalanine, is a synthetic amino acid derivative This compound is characterized by the presence of a fluorine atom at the third position of the phenyl ring in the phenylalanine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-D-Phe(3-F)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-phenylalanine is protected using an acetyl group to prevent unwanted reactions.

    Fluorination: The phenyl ring is fluorinated at the third position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Deprotection: The acetyl group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection, fluorination, and deprotection steps, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ac-D-Phe(3-F)-OH can undergo various chemical reactions, including:

    Oxidation: The fluorinated phenyl ring can be oxidized to form quinones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can replace the fluorine atom.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Ac-D-Phe(3-F)-OH has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Incorporated into peptides and proteins to study their structure and function.

    Medicine: Investigated for its potential therapeutic properties, including as a component of peptide-based drugs.

    Industry: Utilized in the development of novel materials with enhanced properties due to the presence of fluorine.

Mechanism of Action

The mechanism of action of Ac-D-Phe(3-F)-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atom can enhance the stability and bioavailability of these molecules by increasing their resistance to metabolic degradation. Additionally, the presence of fluorine can alter the electronic properties of the phenyl ring, affecting the interaction of the compound with biological targets.

Comparison with Similar Compounds

Similar Compounds

    D-Phenylalanine: The non-fluorinated parent compound.

    Ac-D-Phe(4-F)-OH: A similar compound with fluorine at the fourth position of the phenyl ring.

    Ac-D-Phe(2-F)-OH: A similar compound with fluorine at the second position of the phenyl ring.

Uniqueness

Ac-D-Phe(3-F)-OH is unique due to the specific positioning of the fluorine atom, which can result in distinct chemical and biological properties compared to its analogs. The fluorine at the third position can influence the compound’s reactivity and interaction with biological molecules differently than fluorine at other positions.

Properties

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3-fluorophenyl)propanoic acid

InChI

InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1

InChI Key

LKXNJLVPYPXTDY-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC(=CC=C1)F)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O

Origin of Product

United States

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